molecular formula C27H25ClN6 B1215748 Acriflavine CAS No. 65589-70-0

Acriflavine

Cat. No.: B1215748
CAS No.: 65589-70-0
M. Wt: 469 g/mol
InChI Key: PEJLNXHANOHNSU-UHFFFAOYSA-N
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Description

3,6-Diamino-10-methylacridinium chloride mixt. with 3,6-acridinediamine. Fluorescent dye used as a local antiseptic and also as a biological stain. It intercalates into nucleic acids thereby inhibiting bacterial and viral replication.

Scientific Research Applications

1. Cancer Therapy

Acriflavine (ACF) has been recognized for its potential in cancer chemotherapy. A study by Cao et al. (2016) found that ACF targets DNA-PKcs, a key component in DNA repair, enhancing the anti-tumor efficiency of melphalan in a p53-dependent manner. This provides new opportunities for ACF-based cancer therapies (Cao et al., 2016). Additionally, Montigaud et al. (2018) developed this compound-loaded lipid nanocapsules, demonstrating enhanced anti-tumor efficacy against breast cancer compared to free ACF (Montigaud et al., 2018).

2. Ophthalmology

In ophthalmology, ACF has shown promise in treating ocular neovascularization. Zeng et al. (2017) demonstrated that ACF suppresses retinal neovascularization and significantly reduces expression of HIF-1-responsive genes in mice models of ischemic retinopathy (Zeng et al., 2017).

3. Antiviral Research

This compound has been identified as an inhibitor of SARS-CoV-2 and other betacoronaviruses. Napolitano et al. (2021) found that ACF inhibits viral replication in cellular models, mice, and human airway epithelia, making it a candidate for treatment during pandemics (Napolitano et al., 2021).

4. Hematology

In hematology, ACF targets oncogenic STAT5 signaling in myeloid leukemia cells, as shown by Hallal et al. (2020). Their study suggests that ACF could be used to overcome resistance to chemotherapeutic agents in chronic and acute myeloid leukemia (Hallal et al., 2020).

5. Antibacterial and Antimicrobial Research

ACF, originally known as an antiseptic, has also been studied for its antibacterial properties. Choi et al. (2000) explored its effects on inhibiting NF-kappaB activation and tumor necrosis factor-alpha production, providing insights into its anti-inflammatory activity (Choi et al., 2000).

6. Antimalarial Research

This compound shows potent antimalarial activity. Dana et al. (2014) reported that ACF inhibits the growth of Plasmodium falciparum, clearing malaria infection in vivo in mice models (Dana et al., 2014).

Mechanism of Action

Target of Action

Acriflavine primarily targets the Hypoxia-Inducible Factor (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, contributing to tumor progression and survival under low oxygen conditions . This compound binds directly to HIF-1α and HIF-2α, inhibiting their dimerization and transcriptional activity .

Mode of Action

This compound interacts with its targets by binding directly to HIF-1α and HIF-2α, thereby inhibiting their dimerization and transcriptional activity . This interaction blocks the active site of the enzyme, as confirmed by structural characterization with X-ray crystallography and NMR . The formation of ion-pair complexes with acidic drugs at a specific pH can also turn off the remarkable fluorescence of this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It interferes with the expression of the hypoxia-inducible factor, acting on metastatic niches of tumors and significantly enhancing the effects of other anticancer therapies . It also disturbs glucose metabolism and suppresses ATF4-protective pathways in melanoma under non-hypoxic conditions . Furthermore, this compound restricts glucose availability and suppresses the Warburg effect in melanoma cells .

Pharmacokinetics

It has been observed that this compound is rapidly cleared from the blood and transferred to tissues after administration . The bioavailability of this compound after intramuscular administration was found to be between 84% and 88% . This compound is mostly excreted into the urine, with the kidney being the primary site of concentration after administration .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of viral replication at nanomolar concentrations in cellular models, in vivo in mice, and ex vivo in human airway epithelia . It also inhibits the intratumoral expression of angiogenic cytokines, mobilization of angiogenic cells into peripheral blood, and tumor vascularization .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the fluorescence turning-off action of this compound via the formation of ion-pair complexes with acidic drugs

Safety and Hazards

Acriflavine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Considering that acriflavine is an inexpensive drug approved in some countries, it may be immediately tested in clinical trials and play an important role during the current pandemic and future outbreaks . It has been shown to inhibit SARS-CoV-2 and other betacoronaviruses .

Biochemical Analysis

Biochemical Properties

Acriflavine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to inhibit protein kinases, topoisomerases I and II, and hypoxia-induced factor 1α (HIF-1α) . This compound also reduces the expression of oncogenic STAT5 signaling and blocks eukaryotic initiation factor 2α (eIF2α) phosphorylation . These interactions highlight its potential as a multipurpose drug with antibacterial, antiviral, antimalarial, and antifungal activities .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It has demonstrated anti-tumor activity by inhibiting tumor growth and proliferation in animal models . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the phosphorylation of eIF2α and reduces the translation of activating transcription factor 4 (ATF4) by inhibiting the PERK/eIF2α/ATF4 unfolded protein response pathway . Additionally, this compound has been found to inhibit viral replication at nanomolar concentrations in cellular models .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to and inhibit various biomolecules. This compound acts as an inhibitor of protein kinases, topoisomerases I and II, and HIF-1α . It also reduces the expression of oncogenic STAT5 signaling and blocks eIF2α phosphorylation . This compound’s action as a DNA intercalating agent disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . Furthermore, this compound has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2, blocking the active site with a unique binding mode .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and effectiveness in inhibiting viral replication in in vitro and in vivo studies . Its long-term effects on cellular function include the inhibition of tumor growth and proliferation, as well as the suppression of viral replication . Additionally, this compound has been found to maintain its fluorescent properties, making it a useful probe for analyzing pharmaceutical and biological compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has demonstrated dose-related inhibition of tumor growth, with maximum inhibition observed at higher doses . For example, treatment with this compound at a dose of 30 mg/kg resulted in a significant decrease in tumor weight and growth rate . High doses of this compound may also lead to adverse effects, such as impaired glucose utilization and suppression of body weight increase .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to glucose metabolism. It acts as an inhibitor of HIF-1α, which plays a crucial role in regulating glucose metabolism and the expression of metabolic enzymes . This compound treatment has been shown to downregulate the expression of pyruvate dehydrogenase kinase 1 (PDK1), a target of HIF-1α, and disturb glucose metabolism in melanoma cells . Additionally, this compound inhibits the mitochondrial oxidative phosphorylation system (OXPHOS) and MYC/cell proliferation pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement into, out of, and within cells . This compound’s fluorescent properties also allow it to be used as a probe for analyzing the distribution of acidic compounds in biological systems . In animal models, this compound has been shown to penetrate tissues and accumulate in specific cellular compartments, such as the plasma membrane and mitochondria .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in lysosomes, where it colocalizes with other lysosomal markers . This compound’s localization in lysosomes is associated with its acidic pH preference and its ability to interact with lysosomal enzymes . Additionally, this compound treatment has been shown to disrupt the structure of kinetoplast DNA in Trypanosoma cruzi, leading to the appearance of dyskinetoplastic cells . This disruption highlights this compound’s potential as a chemotherapeutic agent targeting mitochondrial DNA.

Properties

IUPAC Name

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJLNXHANOHNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988185
Record name 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
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Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown to orange powder; Green fluorescence when diluted in water; [Hawley]
Record name Acriflavine
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CAS No.

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9
Record name Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine
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Record name Acriflavine [NF]
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Record name Acriflavine hydrochloride [NF]
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Record name Acriflavine
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Record name 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
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Record name Acriflavine, hydrochloride
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Record name 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride
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Record name Acriflavine hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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